1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an aminomethyl group, a methoxy group, and a hydroxyl group attached to a tetrahydronaphthalene ring
Scientific Research Applications
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is structurally similar to Gabapentin . Gabapentin primarily targets the α2δ-1 and α2δ-2 isoforms of the voltage-dependent calcium channels . These channels play a crucial role in neurotransmission and are involved in various physiological processes such as muscle contraction, hormone secretion, and neurotransmitter release .
Mode of Action
Gabapentin, and by extension, our compound of interest, binds to the α2δ-1 isoform of the voltage-dependent calcium channels, leading to a decrease in calcium influx . This binding inhibits the activity of these channels, thereby reducing the release of excitatory neurotransmitters and ultimately leading to an overall decrease in neuronal excitability .
Biochemical Pathways
The binding of Gabapentin to the α2δ-1 subunit affects several biochemical pathways. It disrupts calcium signaling and the downstream release of neurotransmitters . This disruption can affect various cellular processes, including gene expression, cell proliferation, and synaptic plasticity .
Pharmacokinetics
Gabapentin’s pharmacokinetic properties include a bioavailability of 27-60%, which is inversely proportional to the dose . The primary route of excretion is through the kidneys . These properties likely extend to our compound of interest due to their structural similarity.
Result of Action
The molecular and cellular effects of Gabapentin’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . This leads to its therapeutic effects in conditions like epilepsy and neuropathic pain . Given the structural similarity, it is plausible that “this compound” may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle habits, residential environment, and even the presence of other medications can impact the absorption, distribution, metabolism, and excretion of the compound . For instance, a high-fat meal can increase the bioavailability of Gabapentin . Therefore, these factors should be considered when studying the action of “this compound”.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is possible that there could be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a phenol or an enolizable ketone. The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as methylation, reduction, and Mannich-type reactions, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydronaphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, while reduction may produce 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Comparison with Similar Compounds
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(Aminomethyl)-6-hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one:
Uniqueness: 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups on the tetrahydronaphthalene ring, which provides a distinct combination of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(aminomethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-10-4-5-11-9(7-10)3-2-6-12(11,14)8-13/h4-5,7,14H,2-3,6,8,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTAJOGFZVNQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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